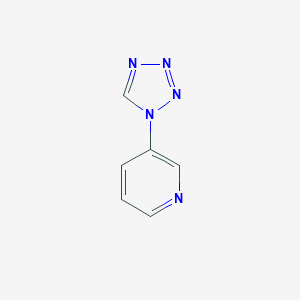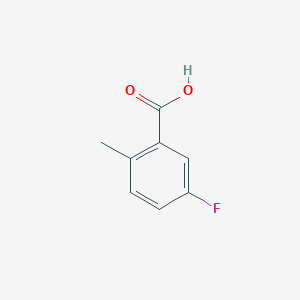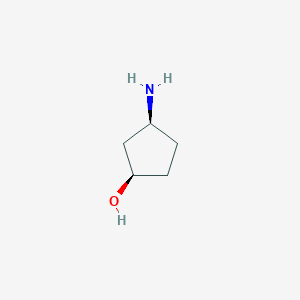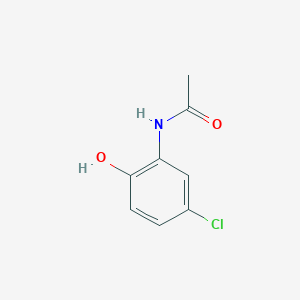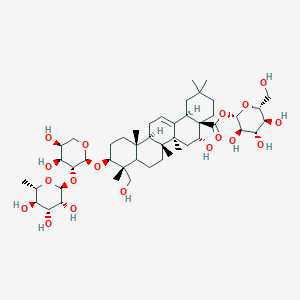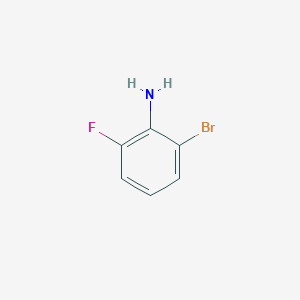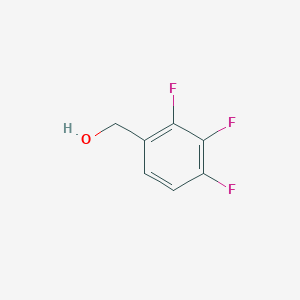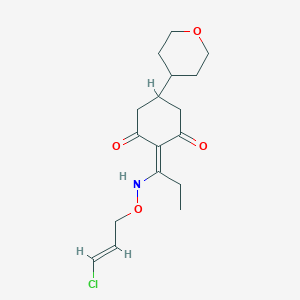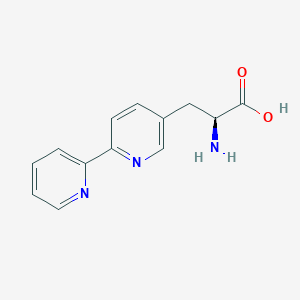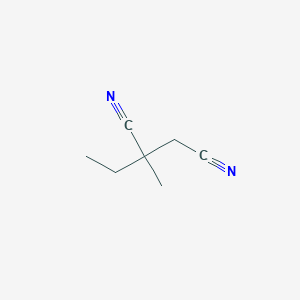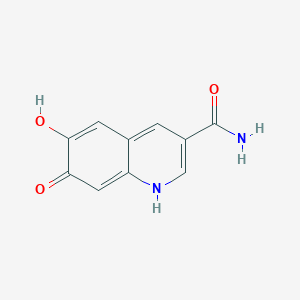
6,7-Dihydroxyquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyquinoline-3-carboxamide (DHCQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHCQ belongs to the quinoline family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to induce apoptosis through the upregulation of p53 and downregulation of Bcl-2.
Efectos Bioquímicos Y Fisiológicos
6,7-Dihydroxyquinoline-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of therapeutic agents. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide. One area of interest is the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide and its potential interactions with other compounds. Furthermore, the potential toxicity of 6,7-Dihydroxyquinoline-3-carboxamide needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, 6,7-Dihydroxyquinoline-3-carboxamide is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy, making it readily available for use in research. The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has several advantages for use in lab experiments, including its wide range of biological activities. However, its potential toxicity needs to be further investigated to determine its safety for use in vivo. There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide, including the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents and further studies to elucidate its mechanism of action and potential interactions with other compounds.
Métodos De Síntesis
6,7-Dihydroxyquinoline-3-carboxamide can be synthesized through a variety of methods, including the reaction of 6,7-dihydroxyquinoline with a carboxylic acid derivative. One such method involves the reaction of 6,7-dihydroxyquinoline with ethyl chloroformate in the presence of triethylamine and subsequent reaction with ammonium hydroxide to yield 6,7-Dihydroxyquinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
6,7-Dihydroxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propiedades
Número CAS |
146515-41-5 |
|---|---|
Nombre del producto |
6,7-Dihydroxyquinoline-3-carboxamide |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
6,7-dihydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |
Clave InChI |
QCHSGPSLDDTZPB-UHFFFAOYSA-N |
SMILES isomérico |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |
SMILES canónico |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
Sinónimos |
3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



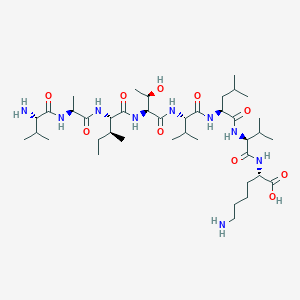
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)
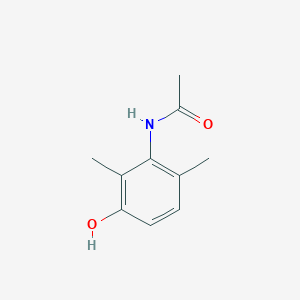
![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)
